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Compound of Interest

Compound Name: GSK864

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two targeted therapies for isocitrate
dehydrogenase 1 (IDH1)-mutant Acute Myeloid Leukemia (AML): GSK864 and ivosidenib (AG-
120). This document summarizes their mechanisms of action, preclinical and clinical data, and
relevant experimental protocols to inform research and development efforts.

Introduction

Mutations in the IDH1 gene are found in approximately 6% to 10% of patients with AML and
represent a key driver of oncogenesis in this subset of the disease. These mutations lead to the
production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts cellular
metabolism and epigenetic regulation, ultimately blocking myeloid differentiation. Both GSK864
and ivosidenib are small molecule inhibitors that target the mutant IDH1 enzyme, aiming to
reduce 2-HG levels and restore normal cellular differentiation. Ivosidenib (marketed as
TIBSOVO®) is an FDA-approved therapy for IDH1-mutant AML, while GSK864 is a preclinical
candidate.

Mechanism of Action

Both GSK864 and ivosidenib are inhibitors of the mutant IDH1 enzyme. However, they exhibit
different binding mechanisms.
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o GSK864 is an allosteric inhibitor. It binds to a site distinct from the enzyme's active site,
inducing a conformational change that locks the enzyme in an inactive state. This allosteric
mechanism allows for the inhibition of various clinically relevant IDH1 mutants.

 lvosidenib (AG-120) is a selective inhibitor that targets the mutant form of the IDH1 enzyme.
By binding to the mutant IDH1, it blocks the conversion of alpha-ketoglutarate (a-KG) to 2-
HG. Ivosidenib has been shown to inhibit selected IDH1 R132 mutants at much lower
concentrations than wild-type IDH1 in vitro.
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Caption: Signaling pathway of mutant IDH1 in AML and points of intervention by GSK864 and
ivosidenib.

Preclinical Data Comparison

Direct comparative preclinical studies between GSK864 and ivosidenib are not readily
available in the public domain. However, data from independent studies are summarized below.
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Ivosidenib (AG-

Parameter GSK864 Reference
120)
Allosteric inhibitor of Selective inhibitor of
Target
mutant IDH1 mutant IDH1
8.8 nM (GSK864), 9 -
Data not specified, but
ICs0 (R132C) nM (GSK321, related ]
potent against R132C
compound)
15.2 nM (GSK864), 15
ICso (R132H) nM (GSK321, related Potent against R132H
compound)
ICs0 (R132G) 16.6 nM Data not specified
] 96% reduction at 0.5
Cellular 2-HG 320 nM (in HT1080 o
. MM in primary mIDH1
Inhibition (ECso) cells)
AML samples
Induces granulocytic Induces differentiation
) ] differentiation in of primary mIDH1-
In Vitro Efficacy .
primary IDH1-mutant R132H and mIDH1-
AML cells. R132C blast cells.
Reduces leukemic Reduces tumor 2-HG
In Vivo Efficacy blasts in AML levels in a xenograft
xenograft models. mouse model.
Maintained significant )
) ] Well-absorbed with
concentrations In
) low clearance and a
peripheral blood of
o ) moderate to long
Pharmacokinetics mice for up to 24 ) )
terminal half-life (5.3-
hours after ) )
) ) 18.5 hours) in animal
intraperitoneal
o ) models.
administration.
Clinical Data Comparison
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As GSK864 is a preclinical compound, no clinical data is available. Ivosidenib, being an

approved drug, has extensive clinical trial data.

Parameter Ivosidenib (AG-120) Reference
Overall response rate: 41.6%;
Complete Remission (CR) +

Monotherapy CR with partial hematologic

(Relapsed/Refractory AML)

recovery (CRh): 30.4%; CR:
21.6%. Median duration of CR:
9.3 months.

Combination with Azacitidine
(Newly Diagnosed AML, unfit

for intensive chemo)

Median Overall Survival (OS):
24.0 - 29.3 months (vs. 7.9
months with placebo +
azacitidine). CR rate: 47% (vs.
15% with placebo +

azacitidine).

Safety Profile

Common adverse events
include differentiation
syndrome, QTc interval
prolongation, nausea, fatigue,

and dyspnea.

Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)

A high-throughput biochemical screen can be used to identify inhibitors of mutant IDH1.

Prepare Recombinant
D (i)
Mutant IDH1 Enzyme
T

Add Mutant IDH1 Add Substrates Incubate at Measure Enzyme Activity Analyze Data and
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Plate Test Compounds
(e.g., GSK864, Ivosidenib)
in Assay Plates
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Caption: General workflow for an in vitro enzyme inhibition assay.
Methodology:

e Enzyme Preparation: Recombinant mutant IDH1 (e.g., R132H, R132C) is expressed and
purified.

o Assay Reaction: The assay is typically performed in a multi-well plate format. The reaction
mixture contains the mutant IDH1 enzyme, the test compound (GSK864 or ivosidenib) at
various concentrations, and the substrates a-ketoglutarate (a-KG) and NADPH.

o Detection: The enzyme's activity is monitored by measuring the rate of NADPH consumption,
often through a change in fluorescence or absorbance.

o Data Analysis: The half-maximal inhibitory concentration (ICso) is calculated by plotting the
enzyme activity against the inhibitor concentration.

Cellular 2-HG Measurement Assay

This assay quantifies the ability of a compound to reduce the intracellular levels of the
oncometabolite 2-HG in IDH1-mutant cells.

Methodology:

e Cell Culture: IDH1-mutant cells (e.g., HT1080 fibrosarcoma cells or primary AML patient
cells) are cultured.

o Compound Treatment: Cells are treated with the test compound (GSK864 or ivosidenib) at
various concentrations for a specified period (e.g., 6 days).

o Metabolite Extraction: Intracellular metabolites are extracted from the cells.

e 2-HG Quantification: The concentration of 2-HG is measured using liquid chromatography-
mass spectrometry (LC-MS/MS).
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o Data Analysis: The half-maximal effective concentration (ECso) for 2-HG reduction is
determined.

In Vivo Xenograft Model for AML

This model assesses the anti-leukemic activity of the compounds in a living organism.

Transplant IDH1-Mutant
AML Patient Cells into
Immunocompromised Mice (e.g., NSG)

l

Monitor AML Cell
Engraftment in
Bone Marrow

Treat Mice with Vehicle,
GSK864, or Ilvosidenib

l

Monitor Leukemic Burden
(e.g., percentage of human
CDA45+ cells in peripheral blood)

'

Endpoint Analysis:
- Leukemic Blasts in Bone Marrow
- Spleen Size
- Survival
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Caption: Workflow for an in vivo AML xenograft model.
Methodology:

o Cell Transplantation: Immunocompromised mice (e.g., NSG mice) are sublethally irradiated
and then transplanted with primary human AML cells carrying an IDH1 mutation.

o Engraftment Confirmation: Successful engraftment of AML cells is confirmed, typically by
measuring the percentage of human CD45+ cells in the bone marrow or peripheral blood.

o Treatment: Once engraftment is established, mice are treated with the test compound (e.g.,
150 mg/kg GSK864 intraperitoneally) or a vehicle control.

o Efficacy Assessment: The anti-leukemic effect is evaluated by monitoring the percentage of
leukemic blasts in the bone marrow and peripheral blood, spleen size, and overall survival of
the mice.

Conclusion

Ivosidenib is a well-established, FDA-approved inhibitor of mutant IDH1 with proven clinical
efficacy in IDH1-mutant AML, both as a monotherapy and in combination with azacitidine.
GSK864 is a potent, allosteric inhibitor of mutant IDH1 that has demonstrated promising
preclinical activity, including the ability to induce differentiation of primary AML cells and reduce
leukemic burden in vivo. While direct comparative data is lacking, the available information
suggests that both compounds effectively target the mutant IDH1 enzyme and its oncogenic
product, 2-HG. Further clinical development of GSK864 or other allosteric inhibitors will be
necessary to determine their potential advantages, if any, over existing therapies like
ivosidenib. The distinct mechanism of allosteric inhibition by GSK864 may offer a different
profile in terms of resistance or efficacy against a broader range of mutations, a hypothesis that
warrants further investigation.

 To cite this document: BenchChem. [A Comparative Guide: GSK864 Versus Ivosidenib for
IDH1-Mutant Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607869#gsk864-versus-ivosidenib-ag-120-in-idh1-
mutant-aml]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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